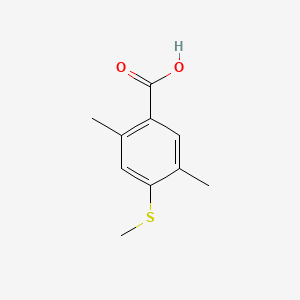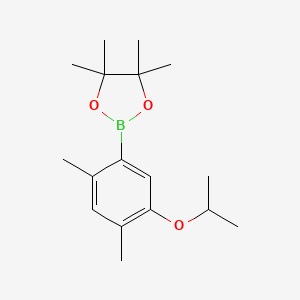
2-Chloro-3-fluoro-4-iodo-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoro-4-iodo-5-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClFIN. This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms (chlorine, fluorine, and iodine) and a methyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-iodo-5-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the halogenation of 4-methylpyridine, followed by selective substitution reactions to introduce the chlorine, fluorine, and iodine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation, can be employed to introduce the halogen atoms under mild and functional group-tolerant conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-fluoro-4-iodo-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reaction conditions.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-3-fluoro-4-iodo-5-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-fluoro-4-iodo-5-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-methylpyridine
- 2-Fluoro-4-methylpyridine
- 2-Chloro-5-fluoro-3-methylpyridine
Uniqueness
2-Chloro-3-fluoro-4-iodo-5-methylpyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct chemical and physical properties. This makes it more versatile in various chemical reactions compared to its simpler analogs .
Propiedades
Fórmula molecular |
C6H4ClFIN |
|---|---|
Peso molecular |
271.46 g/mol |
Nombre IUPAC |
2-chloro-3-fluoro-4-iodo-5-methylpyridine |
InChI |
InChI=1S/C6H4ClFIN/c1-3-2-10-6(7)4(8)5(3)9/h2H,1H3 |
Clave InChI |
SINWDAIFSZOZMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1I)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


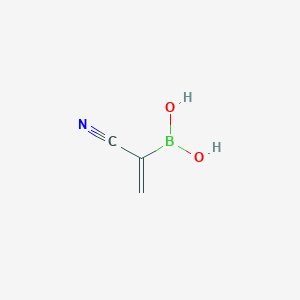
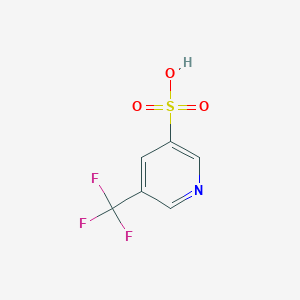

![(1S,13S,14R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14028025.png)

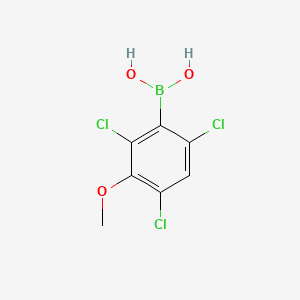
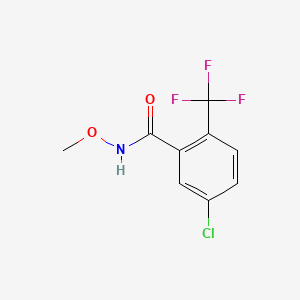
![Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate](/img/structure/B14028038.png)

